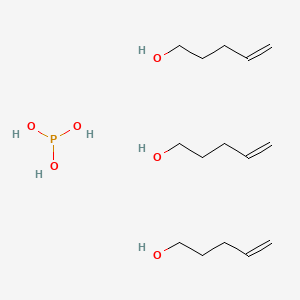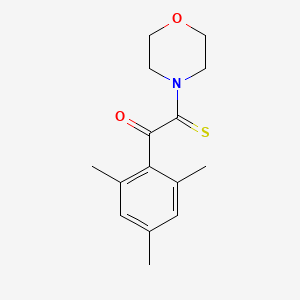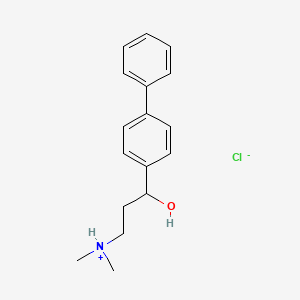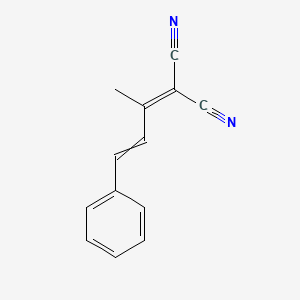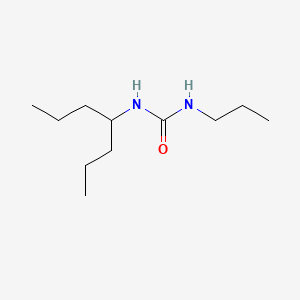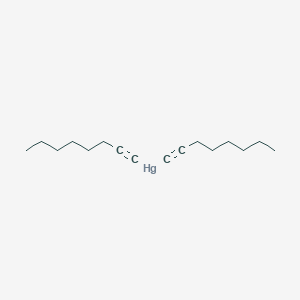
Di(oct-1-yn-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(oct-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two oct-1-yn-1-yl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(oct-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with oct-1-yne in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of mercury(II) chloride in an appropriate solvent such as ethanol.
- Addition of oct-1-yne to the solution.
- Introduction of sodium hydroxide to facilitate the reaction.
- Isolation and purification of the resulting this compound compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Di(oct-1-yn-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced forms.
Substitution: The oct-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Mercury oxides and various organic oxidation products.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: New organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Di(oct-1-yn-1-yl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which di(oct-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form complexes with proteins, enzymes, and other biomolecules, leading to alterations in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
Di(oct-1-yn-1-yl)mercury is unique due to the presence of two oct-1-yn-1-yl groups, which impart distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
42367-33-9 |
|---|---|
Fórmula molecular |
C16H26Hg |
Peso molecular |
418.97 g/mol |
Nombre IUPAC |
bis(oct-1-ynyl)mercury |
InChI |
InChI=1S/2C8H13.Hg/c2*1-3-5-7-8-6-4-2;/h2*3,5-8H2,1H3; |
Clave InChI |
XASJMOZJAQPLGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#C[Hg]C#CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


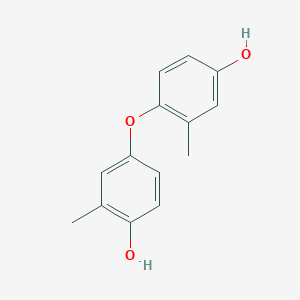

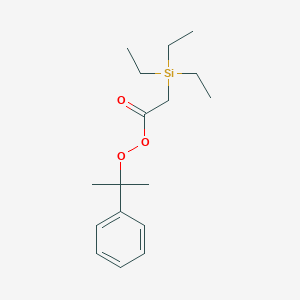

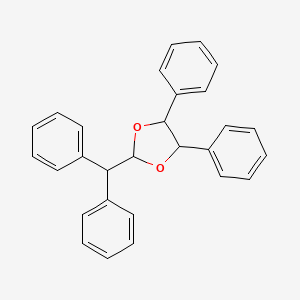
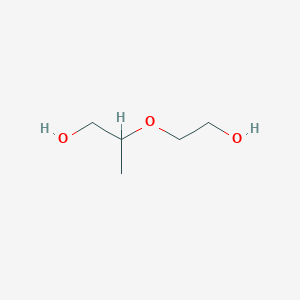
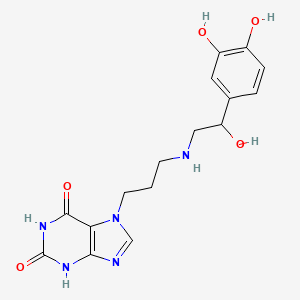
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
